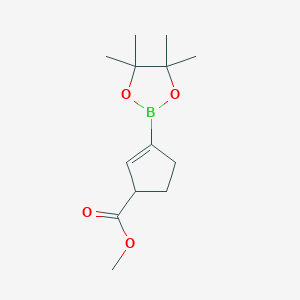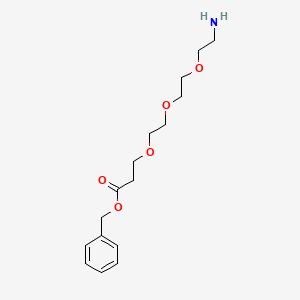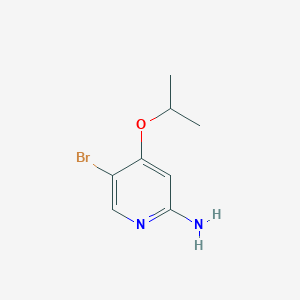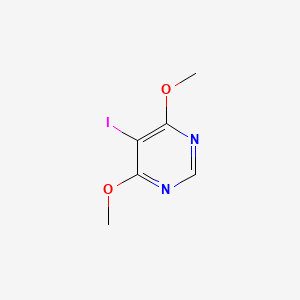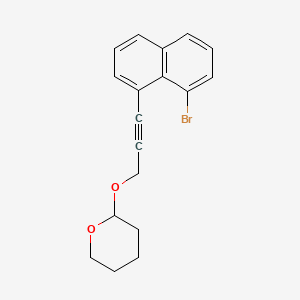
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13ClO4. This compound is known for its unique chemical structure, which includes a chloro-substituted hydroxyphenyl group and a dimethoxyphenyl group connected by a methanone bridge. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include 5-chloro-2-hydroxybenzoic acid or 5-chloro-2-hydroxyacetophenone.
Reduction: The major product is (5-chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methane.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-hydroxyphenyl(3,5-dimethoxyphenyl)methanone.
Applications De Recherche Scientifique
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(phenyl)methanone
- (3,5-Dimethoxyphenyl)(phenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methane
Uniqueness
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is unique due to the presence of both chloro and dimethoxy substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13ClO4 |
|---|---|
Poids moléculaire |
292.71 g/mol |
Nom IUPAC |
(5-chloro-2-hydroxyphenyl)-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13ClO4/c1-19-11-5-9(6-12(8-11)20-2)15(18)13-7-10(16)3-4-14(13)17/h3-8,17H,1-2H3 |
Clé InChI |
MOXDIZYUQQQPQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


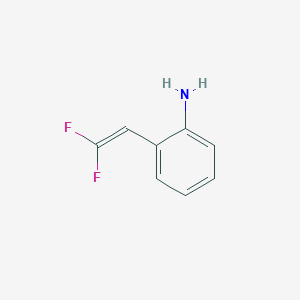
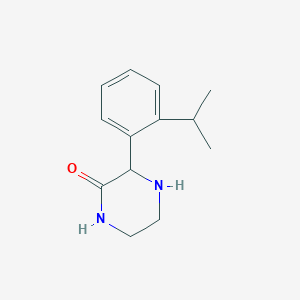

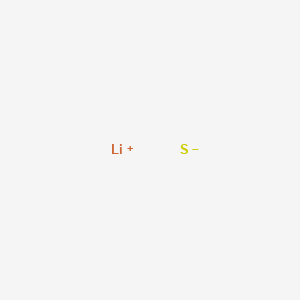
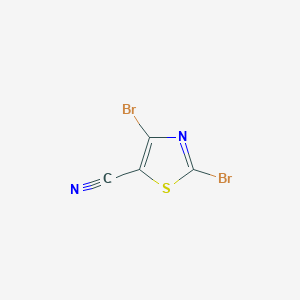
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

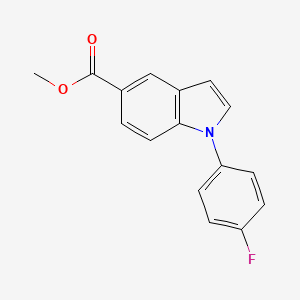
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
